Bendamustine D-Mannitol Ester
Description
Chemical Identity and Nomenclature of Bendamustine (B91647) D-Mannitol Ester
Bendamustine D-Mannitol Ester is the formal name for a molecule formed through the esterification of bendamustine's carboxylic acid group with one of the primary hydroxyl groups of D-mannitol. vulcanchem.com This reaction creates a distinct compound with its own set of chemical identifiers. It is also recognized in pharmacopeial contexts as Bendamustine Related Compound F. synzeal.com
The specific chemical name is (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. simsonpharma.comlgcstandards.com This nomenclature precisely describes the linkage of the D-mannitol sugar alcohol to the butanoic acid side chain of the bendamustine molecule.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | simsonpharma.comlgcstandards.com |
| Synonyms | Bendamustine Mannitol (B672) Ester, Bendamustine USP Related Compound F | synzeal.comsimsonpharma.com |
| CAS Number | 1869075-89-7 | simsonpharma.comlgcstandards.comchemicalbook.com |
| Molecular Formula | C22H33Cl2N3O7 | simsonpharma.comlgcstandards.comchemicalbook.com |
| Molecular Weight | 522.42 g/mol | chemicalbook.compharmaffiliates.com |
| Physical Form | White to Off-White Solid | chemicalbook.com |
Contextualization within Bendamustine Pharmaceutical Formulations
The relevance of this compound is rooted in its appearance within finished pharmaceutical products of bendamustine hydrochloride.
This compound is classified as a known impurity in bendamustine hydrochloride preparations. chemicalbook.com Its formation is a consequence of the chemical interaction between the active ingredient and an excipient under specific conditions. Regulatory bodies and pharmacopeias require the monitoring and control of such impurities to ensure the quality and consistency of the final drug product. newdrugapprovals.org A Chinese patent describes the synthesis of this compound specifically for use as a reference standard in the detection of related substances in bendamustine hydrochloride injections, highlighting its importance for quality control. google.com
Bendamustine hydrochloride is unstable in aqueous solutions, primarily due to the hydrolysis of its bis(2-chloroethyl)amino group. globalresearchonline.nettga.gov.au To enhance stability for administration, it is often supplied as a lyophilized (freeze-dried) powder. newdrugapprovals.orgglobalresearchonline.net
In these lyophilized formulations, mannitol is a widely used and essential excipient. newdrugapprovals.orgwjpps.com Its primary function is as a bulking agent, which helps to form a structurally sound and elegant lyophilized cake. globalresearchonline.net This cake structure facilitates proper reconstitution before intravenous administration. globalresearchonline.net Commercial formulations of bendamustine for injection list mannitol as the sole excipient. newdrugapprovals.orgtga.gov.au
However, the chemical structure of mannitol, a sugar alcohol with multiple hydroxyl (-OH) groups, and the structure of bendamustine, which contains a carboxylic acid (-COOH) group, create the potential for an esterification reaction. This reaction can occur during the manufacturing process, particularly during the pre-lyophilization stage where the components are in solution, or potentially during storage. google.com The formation of this compound is an example of an API-excipient interaction that can lead to the generation of an impurity in the final drug product. google.com
Overview of Bendamustine’s Unique Pharmacological Profile and Structural Features
To understand the context of its ester derivative, it is essential to review the parent compound, bendamustine. Bendamustine is a unique cytotoxic agent with a hybrid structure. spandidos-publications.com
Bendamustine's structure is a composite of three key moieties: a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side chain. nih.govtheoncologynurse.com
Alkylating Agent: The core of its cytotoxic activity resides in the bis(2-chloroethyl)amine (B1207034) nitrogen mustard group. theoncologynurse.comnih.gov This functional group is characteristic of classical alkylating agents like cyclophosphamide (B585) and chlorambucil. nih.gov It functions by forming covalent bonds (alkylation) with electron-rich sites on other molecules, most notably DNA. drugbank.com
This combination of an alkylating agent and a purine-like structure in a single molecule gives bendamustine a unique profile. spandidos-publications.com
Bendamustine's primary mechanism of action is the induction of DNA damage. As a bifunctional alkylating agent, it can create both intra-strand and inter-strand cross-links in DNA. theoncologynurse.comdrugbank.com This extensive damage disrupts DNA replication and transcription, ultimately leading to cell death. drugbank.com
However, its effects differ from other alkylating agents in several ways:
DNA Repair Pathways: Bendamustine appears to activate a base excision DNA repair (BER) pathway, in contrast to other alkylators that may induce repair through O-6-methylguanine-DNA methyltransferase. nih.govresearchgate.net This distinction may result in less susceptibility to certain forms of drug resistance. theoncologynurse.com
Induction of Cell Death: The DNA damage caused by bendamustine is repaired more slowly than damage from other alkylating agents. theoncologynurse.com It robustly activates apoptosis (programmed cell death) and can also induce cell death through mitotic catastrophe, a separate necrotic mechanism. theoncologynurse.comresearchgate.net This allows bendamustine to remain effective even in cancer cells that have defective apoptotic pathways. hematologyandoncology.netnih.gov
Properties
Molecular Formula |
C22H33Cl2N3O7 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C22H33Cl2N3O7/c1-26-16-6-5-14(27(9-7-23)10-8-24)11-15(16)25-19(26)3-2-4-20(31)34-13-18(30)22(33)21(32)17(29)12-28/h5-6,11,17-18,21-22,28-30,32-33H,2-4,7-10,12-13H2,1H3/t17-,18-,21-,22-/m1/s1 |
InChI Key |
SYGMXRXXVRHKHQ-MCEIDBOGSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Bendamustine D Mannitol Ester
Chemical Synthesis of Bendamustine (B91647) D-Mannitol Ester
The primary route for the chemical synthesis of Bendamustine D-Mannitol Ester involves the direct reaction between bendamustine hydrochloride and D-mannitol. google.com This compound, identified chemically as (2R, 3R, 4R, 5R)-2,3,4,5,6-pentahydoxyhexyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate hydrochloride, is often generated as an impurity when bendamustine hydrochloride is prepared in the presence of mannitol (B672). google.comchemicalbook.com
The synthesis of this compound is achieved through an esterification reaction. A documented pathway involves reacting bendamustine hydrochloride as the starting material with D-mannitol in a hydrochloric acid solution. google.com This reaction proceeds at room temperature over a period of several days, for instance, three to five days. google.com
The concentration of the hydrochloric acid solution is a critical parameter, with a requirement of being no less than 6mol/L. google.com Following the reaction period, the resulting solution is diluted with purified water and the target compound is purified using column chromatography. google.com The stationary phase used for purification is typically octadecylsilane (B103800) chemically bonded silica (B1680970) (ODS-C18), and the mobile phase consists of a mixture of acetonitrile (B52724) and dilute hydrochloric acid at a pH between 1 and 3. google.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Source |
|---|---|---|
| Starting Materials | Bendamustine Hydrochloride, D-Mannitol | google.com |
| Solvent | Hydrochloric Acid Solution | google.com |
| Acid Concentration | ≥ 6mol/L | google.com |
| Temperature | Room Temperature | google.com |
| Reaction Time | 3-5 days | google.com |
| Purification | Column Chromatography (ODS-C18) | google.com |
The molar ratio of the reactants plays a significant role in the yield of this compound. Research indicates that the molar ratio of D-mannitol to bendamustine hydrochloride is typically maintained in the range of 4:1 to 6:1. google.com
Varying the stoichiometry and reaction time has shown different outcomes in terms of molar yield and purity. For example, a reaction with a specific stoichiometry over five days resulted in a molar yield of 43.7% with an HPLC purity of 97.6%. google.com In another instance, with different reactant quantities and a three-day reaction time, a molar yield of 38.34% and an HPLC purity of 96.9% were achieved. google.com
Table 2: Stoichiometry and Yield in this compound Synthesis
| Bendamustine HCl (g) | D-Mannitol (g) | Reaction Time (days) | Molar Yield (%) | HPLC Purity (%) | Source |
|---|---|---|---|---|---|
| 0.21 | 0.58 | 5 | 43.7 | 97.6 | google.com |
Comparative Analysis of Bendamustine Ester Synthesis Strategies
The synthesis of bendamustine esters can be approached through various strategies, each with its own advantages and complexities. The direct esterification of bendamustine with D-mannitol in a strong acidic medium represents a straightforward, one-step process. google.com However, other synthetic routes for bendamustine esters often involve multiple steps, including the use of protecting groups to prevent side reactions.
One alternative strategy involves a three-step process that begins with the protection of the amine groups of bendamustine using tert-butoxycarbonyl (Boc) anhydride. vulcanchem.com This protection is crucial to avoid unwanted reactions at the nitrogen mustard moiety during the subsequent esterification step. vulcanchem.com Following esterification, the protecting groups are removed to yield the final ester product. This multi-step approach offers greater control over the reaction but is more complex and less atom-economical compared to the direct synthesis.
These different strategies highlight a trade-off between the simplicity of a one-pot reaction and the precision of a multi-step synthesis with protecting groups. While the direct synthesis of this compound is efficient for producing this specific compound, more complex strategies are necessary for creating a broader range of bendamustine esters, especially those intended as prodrugs with enhanced solubility or different pharmacological profiles. nih.govplos.org
Methodological Advancements in Analytical Characterization and Quality Assurance of Bendamustine D Mannitol Ester
Chromatographic Methodologies for Bendamustine (B91647) D-Mannitol Ester Quantification
Chromatographic techniques are the cornerstone for the separation and quantification of individual components within a pharmaceutical formulation. For Bendamustine D-Mannitol Ester, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer the necessary precision and sensitivity.
The development of a robust HPLC method is essential for the routine quantification of this compound in quality control settings. These methods are designed to be stability-indicating, meaning they can separate the ester from the active pharmaceutical ingredient (API), other known impurities, and degradation products. humanjournals.comwisdomlib.org
Method development typically involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. A simple, sensitive, and precise Reverse-Phase HPLC (RP-HPLC) method is often the goal. medwinpublishers.com The validation process is conducted according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. medwinpublishers.comannalsofrscb.ro Key validation parameters include specificity, linearity, accuracy, precision, and robustness. humanjournals.comwisdomlib.org For instance, a patent describing the synthesis of this compound reported its purity as 96.9% to 97.6% as determined by HPLC, demonstrating the method's utility in characterizing the reference material itself. google.com
Interactive Table 1: Typical HPLC Method Parameters for Bendamustine Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (e.g., Thermo Hypersil, Inertsil ODS-2) | Stationary phase for reversed-phase separation. wisdomlib.orgmedwinpublishers.com |
| Mobile Phase | Buffer/Acetonitrile (B52724) or Methanol mixture | Elutes the compounds from the column. humanjournals.commedwinpublishers.com |
| Buffer | Potassium Phosphate Dibasic or Trifluoroacetic Acid | Controls pH and improves peak shape. wisdomlib.orgmedwinpublishers.com |
| Flow Rate | 1.0 - 1.5 mL/min | Affects retention time and separation efficiency. wisdomlib.orgmedwinpublishers.com |
| Detection (UV) | 230 - 233 nm | Wavelength for monitoring the absorbance of bendamustine and related compounds. wisdomlib.orgmedwinpublishers.com |
| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |
| Column Temp. | Ambient or controlled (e.g., 25°C) | Ensures consistent retention times. |
For detecting and quantifying trace amounts of impurities like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity. wisdomlib.orgnih.gov While immunoassays can be sensitive, LC-MS offers advantages in multiplexing, dynamic range, and faster method development. waters.com This technique couples the separating power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The development of LC-MS/MS methods allows for the establishment of very low limits of quantification (LLOQ), often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov This high sensitivity is crucial for controlling potentially genotoxic impurities, ensuring they remain below safety thresholds. wisdomlib.org A validated LC-MS/MS method provides a high degree of confidence in the quantification of impurities, making it an indispensable tool in modern pharmaceutical analysis. wisdomlib.orgnih.gov
Interactive Table 2: Key Attributes of LC-MS/MS for Impurity Analysis
| Attribute | Description | Relevance to this compound |
| High Sensitivity | Capable of detecting analytes at very low concentrations (ng/mL or pg/mL). nih.gov | Enables accurate quantification of the ester even when present at trace levels in the drug product. |
| High Specificity | Distinguishes between compounds with similar structures based on their mass-to-charge ratio and fragmentation patterns. | Ensures that the detected signal corresponds unequivocally to the this compound, avoiding interference from other components. waters.com |
| Rapid Analysis | Modern LC-MS/MS methods can have short chromatographic run times, often under 5 minutes. nih.gov | Increases throughput in quality control laboratories, allowing for efficient batch release testing. |
| Method Validation | Methods are validated for linearity, precision, accuracy, and recovery according to regulatory guidelines. wisdomlib.orgnih.gov | Guarantees the reliability and reproducibility of the quantitative results for the impurity. wisdomlib.org |
Role in Analytical Method Development and Validation for Bendamustine Pharmaceutical Products
The availability of a pure, well-characterized reference standard of this compound is a prerequisite for the development and validation of any analytical method intended to control it. clearsynth.comclearsynth.com This reference material is used to:
Confirm Specificity: During method development, the reference standard is used to identify the peak corresponding to the this compound in the chromatogram, ensuring the method can distinguish it from the API and other impurities. wisdomlib.org
Establish Calibration Curves: For quantitative analysis, a series of dilutions of the reference standard are prepared to create a calibration curve, which plots the instrument response against the concentration of the analyte. This curve is then used to determine the concentration of the ester in test samples. medwinpublishers.com
Perform Validation Studies: The reference standard is spiked into placebo and API samples at various concentrations to assess the method's accuracy, precision, and linearity, key components of method validation as stipulated by ICH guidelines. medwinpublishers.comannalsofrscb.ro
A Chinese patent details the specific synthesis of this compound for the explicit purpose of being used as a reference product for detecting related substances in bendamustine hydrochloride injections, underscoring its critical role in purity control. google.com
Application in Pharmaceutical Quality Control and Impurity Profiling for Bendamustine
In the realm of pharmaceutical quality control, this compound is treated as a potential impurity in bendamustine drug products that are formulated with mannitol (B672). google.com The control and monitoring of such impurities are mandated by regulatory agencies to ensure the quality and safety of the final pharmaceutical product. oup.comhpfb-dgpsa.ca
The primary applications in quality control include:
Impurity Identification: Routine analysis of bendamustine drug product batches involves using the validated HPLC or LC-MS/MS method to screen for the presence of the D-Mannitol ester. The retention time of any peak in the sample chromatogram is compared to that of the reference standard to confirm its identity. wisdomlib.org
Quantification and Limit Testing: If the impurity is detected, its concentration is calculated using the established calibration curve. This result is then compared against the specification limit set for that impurity. These limits are often established based on toxicological studies and regulatory guidelines. hpfb-dgpsa.ca
Stability Studies: this compound is monitored as part of the stability testing program for the drug product. Samples are stored under various conditions (e.g., temperature, humidity) and analyzed at predetermined time points to see if the level of the ester increases over time, which would indicate degradation of the drug product. humanjournals.com
By employing these advanced analytical methods and using a well-characterized this compound reference standard, pharmaceutical manufacturers can effectively profile and control this impurity, ensuring that bendamustine drug products consistently meet their quality specifications.
Biotransformational Pathways and in Vitro Stability Assessment of Bendamustine D Mannitol Ester
Investigation of Ester Hydrolysis Mechanisms
Bendamustine (B91647) and its ester derivatives are known to be unstable in aqueous solutions, undergoing degradation through hydrolysis. The nitrogen mustard group of bendamustine is susceptible to hydrolysis, which leads to the formation of less active metabolites such as monohydroxy (HP1) and dihydroxy-bendamustine (HP2). tga.gov.audrugbank.com This degradation is a significant factor in the formulation of bendamustine products, often necessitating lyophilization to ensure stability. google.comgoogle.com The rate of this chemical hydrolysis is influenced by the pH and the presence of other molecules in the solution. rsc.org Studies on various bendamustine esters have shown that the hydrolysis of the nitrogen mustard moiety can be retarded in the presence of plasma proteins. nih.gov For bendamustine itself, the half-life in the presence of plasma proteins was approximately 130 minutes, compared to 11 minutes in a protein-free environment. nih.gov
Kinetic studies on the hydrolysis of various esters have been conducted to understand their degradation profiles. beilstein-journals.org For instance, the decomposition kinetics of bendamustine have been studied, identifying HP1 as a key degradant. uscourts.gov The stability of bendamustine solutions is also dependent on temperature and the concentration of chloride ions. researchgate.net
In biological systems, the hydrolysis of ester bonds is often catalyzed by enzymes, primarily esterases. nih.gov For bendamustine esters, enzymatic hydrolysis can be a rapid process. nih.gov Studies on various bendamustine esters have indicated the involvement of unspecific cholinesterases in their rapid cleavage, an observation supported by inhibition studies with physostigmine. nih.gov
The rate of enzymatic hydrolysis can vary significantly depending on the specific ester and the biological matrix. For example, some bendamustine esters, such as 2-pyrrolidino-, 2-piperidino-, and 2-(4-methylpiperazino)-ethyl esters, undergo very fast enzymatic hydrolysis with half-lives of less than 5 minutes. nih.gov In contrast, methyl, ethyl, morpholinoethyl, and branched 2-pyrrolidinoethyl esters are considerably more stable, with half-lives ranging from 41 to 116 minutes. nih.gov
The enzymatic activity can also differ between species. For instance, murine plasma exhibits higher enzymatic activity and lower protein content compared to human plasma, leading to reduced stability of all investigated bendamustine esters in mouse plasma (t½ < 2 min). nih.gov This highlights the importance of considering species-specific differences in metabolic pathways when designing preclinical studies.
While the primary metabolism of bendamustine itself is through hydrolysis to HP1 and HP2, cytochrome P450 (CYP) isozyme 1A2 is involved in the formation of minor active metabolites, M3 and M4. drugbank.comchemicalbook.com However, for Bendamustine D-Mannitol Ester, the primary enzymatic pathway of concern is the esterase-mediated cleavage of the ester bond. The specific esterases involved in the hydrolysis of the D-mannitol ester in human plasma have not been definitively identified in the provided search results, but it is likely that non-specific esterases such as butyrylcholinesterase play a role. nih.gov
Stability Profiles in Relation to Pharmaceutical Excipients and Formulation Components
The stability of this compound is significantly influenced by the excipients and components used in its pharmaceutical formulation. Mannitol (B672) itself is a common excipient used in lyophilized formulations of bendamustine to act as a bulking agent. google.comgoogle.com The presence of mannitol in the formulation can impact the stability of the final product. google.com
The use of organic solvents in pre-lyophilization formulations can help stabilize bendamustine against hydrolysis. google.com For instance, polar aprotic solvents like DMSO have been shown to stabilize bendamustine. google.com The concentration of these solvents is a critical factor. For example, a formulation containing bendamustine at about 15 mg/mL, mannitol at about 25.5 mg/mL, and tertiary-butyl alcohol at about 30% (v/v) in water has been described. google.com
The stability of bendamustine solutions is also affected by temperature and the presence of ions like sodium chloride. researchgate.net Reconstituted solutions of bendamustine have shown limited stability at room temperature, which can be extended at refrigerated temperatures (2–8 °C). researchgate.net The presence of certain excipients can also lead to the formation of degradation products. For example, in studies with various ethanol (B145695) concentrations, the impurities HP1 and a dimer were observed to increase. google.com
Formulations containing amphiphilic anionic compounds, such as sodium dodecyl sulfate, have been shown to enhance the chemical stability of bendamustine in aqueous solutions by forming self-assembled aggregates. researchgate.net These aggregates can protect the drug from hydrolysis. researchgate.net
Below is a table summarizing the stability of bendamustine in different formulations as found in the literature.
| Formulation Components | Bendamustine Concentration | Stability Findings | Reference |
| Mannitol, Tertiary-butyl alcohol, Water | ~15 mg/mL | A stable lyophilized preparation can be formed. | google.com |
| Ethanol (various concentrations) | Not specified | Increased levels of HP1 and dimer impurities observed. | google.com |
| Sodium dodecyl sulfate, D-mannitol, Water | 60 mg bendamustine | Unexpectedly enhanced stability due to aggregate formation. | researchgate.net |
| Polyethylene glycol 400, Dehydrated alcohol, Sodium hydroxide | Not specified | Stable, antioxidant-free, ready-to-dilute solutions can be prepared. | google.com |
Kinetic Studies of Ester Degradation and Formation in Relevant Media
Kinetic studies are essential for understanding the rate at which this compound degrades and potentially forms from its parent compound, bendamustine, and D-mannitol under specific conditions. The hydrolysis of bendamustine follows certain kinetics, leading to the formation of degradation products like HP1. uscourts.gov The reaction half-times for bendamustine hydrolysis are typically measured in hours. googleapis.com
The stability of bendamustine and its esters in plasma is a key consideration. Stability studies in plasma have shown that a this compound has a half-life of 6.3 hours, which is significantly longer than the 0.8-hour half-life of bendamustine itself. vulcanchem.com This increased stability is attributed to the steric shielding of the ester bond by the mannitol moiety. vulcanchem.com
The table below presents kinetic data for the stability of various bendamustine esters in different media.
| Bendamustine Ester | Medium | Half-life (t½) | Reference |
| Bendamustine | Protein-free buffer | 11 min | nih.gov |
| Bendamustine | Plasma | ~130 min | nih.gov |
| 2-pyrrolidino-ethyl ester | Plasma | <5 min | nih.gov |
| 2-piperidino-ethyl ester | Plasma | <5 min | nih.gov |
| 2-(4-methylpiperazino)-ethyl ester | Plasma | <5 min | nih.gov |
| Methyl ester | Plasma | 41-116 min | nih.gov |
| Ethyl ester | Plasma | 41-116 min | nih.gov |
| Morpholinoethyl ester | Plasma | 41-116 min | nih.gov |
| Branched 2-pyrrolidinoethyl esters | Plasma | 41-116 min | nih.gov |
| Various esters | Mouse Plasma | <2 min | nih.gov |
| This compound | Plasma | 6.3 hours | vulcanchem.com |
| Bendamustine | Plasma | 0.8 hours | vulcanchem.com |
These kinetic studies provide valuable insights into the degradation pathways of this compound and help in the development of stable pharmaceutical formulations. The data clearly indicates that the esterification with D-mannitol significantly enhances the stability of bendamustine in plasma.
Conceptual Frameworks for Bendamustine Ester Prodrug Design and Structure Activity Relationships
Fundamental Principles of Prodrug Chemistry and Design
Prodrugs are inactive or less active bioreversible derivatives of drug molecules that undergo enzymatic or chemical transformation in the body to release the active parent drug. researchgate.netnih.gov This strategy is employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, instability, low membrane permeability, and rapid presystemic metabolism. researchgate.nethumanjournals.comcentralasianstudies.org The design of a prodrug involves the temporary modification of the active drug, often by attaching a promoiety that is cleaved off in vivo. humanjournals.comijarsct.co.in
Ester Prodrugs: Design Rationale, Classification, and Bioactivation Mechanisms
Ester prodrugs are a common and effective class of prodrugs where the parent drug is chemically modified to contain an ester linkage. scirp.orgijpcbs.com This approach is frequently used to enhance the lipophilicity of a drug, thereby improving its ability to cross cell membranes. scirp.orgjsynthchem.com
Classification: Ester prodrugs can be broadly classified based on the promoiety attached to the parent drug. scirp.org These can range from simple alkyl esters to more complex structures designed for targeted delivery. numberanalytics.com Some common classifications include:
Simple Esters: Direct esterification of the drug with an alcohol or carboxylic acid. numberanalytics.com
Amino Acid Ester Prodrugs: These can enhance solubility and target specific amino acid transporters. scirp.org
Sugar Ester Prodrugs: The addition of a sugar moiety can improve water solubility. scirp.org
Lipid Ester Prodrugs: Attaching lipid molecules increases lipophilicity and can prolong absorption. scirp.org
Polymeric Ester Prodrugs: These offer controlled release through sustained hydrolysis of the ester bonds. scirp.org
Bioactivation Mechanisms: The activation of ester prodrugs to release the active parent drug is primarily achieved through hydrolysis, a reaction catalyzed by esterase enzymes that are abundant in the body, particularly in the liver, plasma, and other tissues. ijarsct.co.insciensage.info The rate of this hydrolysis can be controlled by the chemical nature of the ester group; for example, sterically hindered esters are generally more stable and release the drug more slowly. numberanalytics.com This enzymatic cleavage breaks the ester bond, regenerating the original functional group on the parent drug and releasing the promoiety. ijarsct.co.insciensage.info
Strategies for Enhancement of Pharmacokinetic Properties via Esterification (e.g., membrane permeability, controlled release, improved stability)
Esterification is a versatile strategy to enhance various pharmacokinetic properties of a drug. numberanalytics.comresearchgate.net
Membrane Permeability: By masking polar functional groups, esterification increases a drug's lipophilicity, which is a key factor for passive diffusion across biological membranes. scirp.orgjsynthchem.com This can lead to improved oral bioavailability for drugs that are poorly absorbed due to low permeability. numberanalytics.com
Controlled Release: The rate of hydrolysis of the ester bond can be modulated by altering the structure of the promoiety. numberanalytics.com Bulky or sterically hindered ester groups can slow down the enzymatic cleavage, leading to a more sustained release of the active drug and potentially a longer duration of action. numberanalytics.com
Improved Stability: Esterification can protect a drug from chemical or enzymatic degradation in the gastrointestinal tract or during first-pass metabolism in the liver. ijpcbs.comjiwaji.edu By temporarily masking a labile functional group, the prodrug can circulate in the body for a longer period, increasing its chances of reaching the target site. numberanalytics.com
Strategies for Modifying Bendamustine (B91647) via Ester Linkages
Bendamustine is an alkylating agent used in the treatment of certain cancers. nih.govnih.gov However, its clinical use can be limited by factors such as its stability and cytotoxicity profile. nih.gov Modifying bendamustine through the formation of ester prodrugs is a strategy being explored to enhance its therapeutic properties. nih.govnih.gov
Impact of Ester Moiety on Molecular Properties and Bioavailability
The introduction of an ester moiety to the bendamustine molecule can significantly alter its physicochemical properties. nih.govnih.gov The nature of the alcohol used for esterification can influence the resulting prodrug's lipophilicity, solubility, and stability. nih.govnih.gov For instance, esterification with a lipophilic alcohol can increase the molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations. nih.govfau.de Conversely, using a hydrophilic alcohol could improve aqueous solubility. nih.gov These modifications are expected to have a direct impact on the bioavailability of bendamustine, potentially leading to improved absorption and distribution. nih.govnih.gov
Exploration of D-Mannitol Ester as a Potential Prodrug Modality
The use of D-mannitol as a promoiety for drug delivery is an area of active research. mdpi.comresearchgate.net D-mannitol is a sugar alcohol that can be recognized by certain transporters, such as glucose transporters (GLUTs), which are often overexpressed in cancer cells. mdpi.com By creating a D-mannitol ester of bendamustine, it may be possible to achieve targeted delivery of the cytotoxic agent to cancer cells. mdpi.com The formation of Bendamustine D-Mannitol Ester involves linking bendamustine to D-mannitol through an ester bond, which increases the molecule's polarity. vulcanchem.com This approach has been explored with other anticancer agents, demonstrating selective uptake into cancer cells expressing the relevant transporters. mdpi.com
Structure-Activity Relationship (SAR) Studies of Bendamustine Esters
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govmpbou.edu.in For bendamustine esters, SAR studies have revealed that the nature of the ester group plays a significant role in the compound's cytotoxicity. nih.govplos.org
Research has shown that certain bendamustine esters are significantly more potent cytotoxic agents than the parent compound. nih.govnih.gov Specifically, basic esters that are positively charged under physiological conditions have demonstrated up to 100 times greater effectiveness than bendamustine. nih.govplos.org This increased potency is associated with a higher rate of early apoptosis in cancer cells and increased expression of p53. nih.govplos.org
Influence of Ester Structure on Cytotoxic Potency and Selectivity
The transformation of bendamustine into its ester derivatives has been shown to dramatically increase its cytotoxic potency against a variety of human cancer cell lines. nih.govscienceopen.complos.org Research into a series of bendamustine esters, including those with neutral and basic side chains, has demonstrated that these derivatives can be up to 100 times more effective than the parent compound. nih.govnih.gov This enhanced potency is particularly pronounced in esters containing basic moieties, which are positively charged under physiological conditions. nih.govscienceopen.com
Studies have revealed that bendamustine esters are significantly more potent cytotoxic agents than bendamustine itself across a broad panel of human cancer cells, including those resistant to the parent drug, such as malignant melanoma, colorectal carcinoma, and lung cancer. nih.govplos.orgnih.gov The increased cytotoxicity is paralleled by a higher induction of early apoptosis in cancer cells and an increased expression of the tumor suppressor protein p53. nih.gov
An important aspect of this enhanced potency is the observed selectivity. While the bendamustine esters are highly toxic to tumor cells, they are markedly less sensitive to spontaneously immortalized human keratinocytes (HaCaT cells), which serve as a model for "normal" cells. nih.govscienceopen.complos.org This suggests a favorable therapeutic window for these ester derivatives.
The cytotoxic activity of bendamustine and several of its ester derivatives against various cancer cell lines is summarized below.
Table 1: Cytotoxic Potency (IC₅₀ in µM) of Bendamustine and its Ester Derivatives in Human Cancer Cell Lines Data derived from crystal violet assays after 96 hours of incubation.
| Compound | Jurkat (Leukemia) | NCI-H460 (Lung Ca.) | HT-29 (Colon Ca.) | A-375 (Melanoma) | HaCaT (Keratinocytes) |
|---|---|---|---|---|---|
| Bendamustine (1) | 11.2 | >100 | >100 | >100 | >100 |
| Methyl ester (2) | 1.9 | 12.0 | 12.9 | 11.2 | 16.9 |
| Ethyl ester (3) | 2.0 | 11.5 | 12.0 | 10.5 | 15.8 |
| Morpholinoethyl ester (4) | 0.8 | 3.5 | 4.0 | 3.5 | 11.2 |
| Pyrrolidinoethyl ester (5) | 0.1 | 0.4 | 0.5 | 0.4 | 5.0 |
| Piperidinoethyl ester (6) | 0.2 | 0.7 | 0.8 | 0.6 | 7.9 |
| (2S)-1-Methylpyrrolidin-2-ylmethyl ester (7) | 0.1 | 0.4 | 0.5 | 0.4 | 6.3 |
Source: Adapted from Huber S, et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS ONE. nih.gov
Role of Transport Proteins in Cellular Accumulation of Esterified Derivatives
The significantly higher cytotoxic potency of bendamustine esters is strongly correlated with their pronounced cellular accumulation compared to the parent compound. nih.govscienceopen.complos.org Analytical studies using HPLC have quantified the amount of cell-associated drug after a short incubation period. These experiments demonstrated that both neutral and basic esters achieve much higher intracellular concentrations than bendamustine itself. nih.govplos.org
This increased uptake is a critical factor in the enhanced activity of the ester prodrugs. plos.org For instance, in NCI-H460 and HT-29 cancer cells, the cellular accumulation of representative esters was found to be substantially higher than that of bendamustine. nih.gov
Table 2: Cellular Accumulation of Bendamustine and Selected Esters Amount of cell-associated compound (in nmol/10⁶ cells) after 10 minutes of incubation at 30 µM.
| Compound | NCI-H460 (Lung Ca.) | HT-29 (Colon Ca.) |
|---|---|---|
| Bendamustine (1) | 0.05 | 0.04 |
| Methyl ester (2) | 0.25 | 0.22 |
| Morpholinoethyl ester (4) | 0.75 | 0.65 |
| Pyrrolidinoethyl ester (5) | 1.80 | 1.60 |
Source: Adapted from Huber S, et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS ONE. nih.gov
The mechanism behind this enhanced accumulation has been investigated, with a focus on the role of transport proteins. nih.govresearchgate.net The pyrrolidinoethyl ester, a particularly potent derivative, was found to inhibit transport processes mediated by organic cation transporters OCT1 (SLC22A1) and OCT3 (SLC22A3). nih.govscienceopen.comnih.gov This finding suggested that these transporters might be involved in the cellular uptake of the positively charged basic esters. scienceopen.com
However, further investigation into this hypothesis did not yield conclusive support. nih.govnih.gov A comparison of the differential expression of OCT1 and OCT3 across a panel of human cancer cells did not correlate with the observed cytotoxic effects of the esters. nih.govscienceopen.complos.org Therefore, while transport proteins are implicated in the cellular accumulation of bendamustine esters, the exact transporters and mechanisms have not been fully identified, and other factors may be involved. researchgate.net
Preclinical in Vitro and in Vivo Mechanistic Studies of Esterified Bendamustine Analogs
Assessment of Cytotoxic Activity in Established Cell Line Models
Comparative Studies with Parent Bendamustine (B91647) and Other Alkylating Agents in Cancer Cell Lines
Preclinical investigations reveal that esterified bendamustine analogs demonstrate significantly greater cytotoxic potency than the parent bendamustine across a wide array of human cancer cell lines. Studies have shown that certain esters are up to 100 times more effective than bendamustine, particularly in cell lines historically resistant to the parent compound. nih.govnih.gov This enhanced activity is observed in both hematologic and solid tumor cell lines, including malignant melanoma, colorectal carcinoma, and lung cancer. nih.gov
The increased cytotoxicity is attributed, in part, to a more pronounced cellular accumulation of the ester derivatives compared to the parent drug. nih.govnih.gov For instance, analytical studies with representative esters showed a high enrichment in tumor cells. nih.gov This suggests that the esterification of bendamustine alters its physicochemical properties, leading to improved cellular uptake and, consequently, more potent antitumor activity.
The table below presents a comparison of IC50 values (the concentration of a drug that inhibits cell growth by 50%) for bendamustine and several of its ester analogs across various cancer cell lines after 96 hours of incubation. The data clearly illustrate the superior potency of the esterified compounds. plos.org
Evaluation of Induced Cell Death Pathways (e.g., apoptosis, mitotic catastrophe, necrosis)
The primary mechanism of cell death induced by bendamustine and its ester analogs is apoptosis, or programmed cell death. nih.govresearchgate.net Studies have demonstrated that the enhanced cytotoxicity of the esters correlates with a higher fraction of early apoptotic cancer cells. nih.govnih.gov The induction of apoptosis has been confirmed using multiple laboratory techniques:
Flow Cytometry: Analysis using annexin V/propidium iodide staining in Jurkat cells treated with bendamustine esters showed a significant increase in both early apoptotic and secondary necrotic cells over 48 hours. nih.govplos.org One potent ester analog rendered only 15% of cells viable after two days, with the majority (70%) becoming secondary necrotic. nih.gov
p53 Expression: Bendamustine is known to induce the expression of the tumor suppressor protein p53. nih.gov Its more potent ester derivatives have been shown to cause a significant induction of p53 expression at much lower concentrations than the parent compound. nih.gov
Caspase Activation: Apoptosis is executed by a cascade of enzymes called caspases. youtube.com The process can be initiated through an intrinsic (mitochondrial) pathway or an extrinsic (death receptor-mediated) pathway, both of which converge on the activation of executioner caspases. youtube.com
In addition to apoptosis, bendamustine can also induce mitotic catastrophe. nih.gov This is a form of cell death that occurs during mitosis as a result of premature or aberrant cell division, often triggered by extensive DNA damage. nih.gov Necrosis, which is a form of cell death resulting from acute cellular injury, is typically observed as a secondary event following apoptosis in these preclinical models. nih.govyoutube.com
Pharmacodynamic Biomarker Evaluation in Preclinical Systems
Analysis of DNA Damage Induction and Repair Kinetics (e.g., γH2AX, interstrand crosslinks)
As an alkylating agent, bendamustine's primary mechanism of action involves inducing DNA damage. nih.gov Its unique structure, which combines an alkylating group with a purine-like benzimidazole (B57391) ring, results in extensive and durable DNA damage. nih.govnih.gov This damage activates the DNA damage response (DDR) pathway, a network of cellular signaling pathways that detect and repair DNA lesions. plos.orgnih.gov
Key pharmacodynamic biomarkers used to evaluate this process include:
γH2AX: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the DDR, marking sites of DNA double-strand breaks. nih.gov Studies in HeLa cells have shown that bendamustine treatment leads to a concentration-dependent increase in γH2AX foci, providing a direct measure of induced DNA damage. nih.gov
53BP1 and RPA: Other critical DDR proteins, such as 53BP1 and replication protein A (RPA), also accumulate at sites of DNA damage following bendamustine exposure, further confirming the activation of the repair pathway. nih.gov
DNA Interstrand Crosslinks: Bendamustine creates interstrand and intrastrand crosslinks in DNA, which are highly cytotoxic lesions that block DNA replication and transcription. dntb.gov.ua
The kinetics of DNA repair following bendamustine-induced damage are dose-dependent. At lower concentrations, the induced DNA damage can be efficiently repaired, and cells resume normal cycling. nih.gov However, at higher concentrations, the damage becomes irreparable, leading to persistent γH2AX foci, sustained cell cycle arrest, and ultimately, cell death. nih.gov The superior potency of bendamustine esters suggests a more profound induction of this irreparable DNA damage, overwhelming the cell's repair capacity at lower concentrations compared to the parent drug. nih.gov
In Vivo Preclinical Efficacy Assessment in Disease Models
Utilization of Xenograft and Allograft Tumor Models for Efficacy Evaluation
To assess the in vivo efficacy of bendamustine and its analogs, preclinical studies frequently employ xenograft tumor models. nih.govnih.govarizona.edu In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be used to test the antitumor activity of novel therapeutic agents. d-nb.infomdpi.com
Studies have utilized various human hematologic cancer cell lines to create xenograft models, including:
Non-Hodgkin Burkitt's Lymphoma (Raji) nih.govnih.gov
Multiple Myeloma (MM.1s) nih.govnih.gov
B-cell Acute Lymphoblastic Leukemia (RS4;11) nih.govnih.gov
Mantle Cell Lymphoma (Jeko-1, Z-138) nih.gov
While specific in vivo efficacy data for Bendamustine D-Mannitol Ester is not extensively detailed in publicly available literature, the established use of xenograft models for the parent compound and other analogs provides a clear framework for its preclinical evaluation. nih.govnih.govnih.gov These models are crucial for determining the therapeutic potential of esterified analogs in a whole-organism setting before consideration for clinical trials. d-nb.infomdpi.com
Investigation of Tumor Accumulation and Biodistribution Profiles of Esterified Bendamustine
Detailed preclinical studies specifically investigating the tumor accumulation and biodistribution profiles of this compound have not been identified in publicly available research. While analytical studies on other representative bendamustine esters have shown a pronounced cellular accumulation in tumor cells compared to the parent compound, bendamustine, no such data has been published for the D-Mannitol ester derivative. nih.govnih.govplos.org
Research into other esters, such as the pyrrolidinoethyl ester, indicated a high enrichment in tumor cells, a phenomenon linked to increased cytotoxicity. nih.gov These studies performed HPLC analyses to determine the amount of cell-associated compounds in solid tumor cell lines. nih.gov However, without similar dedicated in vitro or in vivo studies on this compound, its specific characteristics regarding tumor uptake and distribution throughout the body remain unknown. The compound itself has been identified as an impurity that can form when mannitol (B672) is used as an excipient in bendamustine hydrochloride preparations. google.com
Exploration of Drug Resistance Mechanisms in Preclinical Settings
The exploration of drug resistance mechanisms is a critical component of preclinical drug development. However, there is no available scientific literature detailing the specific drug resistance profile of this compound. The following sections address the outlined areas of resistance research, noting the absence of specific findings for this compound.
No comparative studies have been published that evaluate the resistance profile of this compound in cell lines resistant to other alkylating agents. For the broader category of bendamustine esters, preclinical research has shown that they can be considerably more potent cytotoxic agents than the parent compound against a wide range of human cancer cell types, including those resistant to bendamustine itself. nih.govnih.govplos.org This suggests a potential lack of cross-resistance. However, without direct experimental evidence for the D-Mannitol ester, it is not possible to confirm if it shares this characteristic. Studies on the parent compound, bendamustine, have shown that it retains activity in cancer cells that are resistant to conventional alkylating agents. hematologyandoncology.net
There is no research available on how this compound modulates DNA repair pathways or cell cycle checkpoints, particularly within resistant cellular contexts.
Extensive research into the parent compound, bendamustine, has established its complex mechanism of action, which differs from other alkylators. hematologyandoncology.net Bendamustine is known to induce extensive and durable DNA damage, which activates DNA-damage stress responses, inhibits mitotic checkpoints, and can lead to mitotic catastrophe. medscape.comnih.gov It has been shown to activate a base-excision DNA repair pathway, which may contribute to its effectiveness in cells resistant to other alkylators that rely on different repair mechanisms. medscape.com Depending on the concentration, bendamustine can cause cell cycle arrest in either the S phase or G2 phase. researchgate.netnih.govnih.gov
These findings are specific to bendamustine and cannot be directly extrapolated to this compound without dedicated preclinical investigation. The influence of the D-Mannitol ester moiety on these cellular processes has not been studied.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bendamustine D-Mannitol Ester, and how can purity be ensured during purification?
- Methodological Answer : The synthesis involves derivatizing Bendamustine with D-mannitol via esterification. Critical steps include the use of a Ley ester intermediate (derived from D-mannitol) and controlling the order of reagent addition during epimerization to maximize yield (e.g., adding LDA to the ester precursor) . Purification often employs reverse-phase chromatography or recrystallization, with purity validated by HPLC (e.g., using USP standards for D-mannitol quantification) .
Q. Which analytical techniques are most effective for structural and purity characterization of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a mobile phase optimized for polar esters (e.g., acetonitrile/water gradients). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for ester linkage verification) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (CHClNO) . Pharmacopeial guidelines for D-mannitol quantification should be followed to ensure compliance with regulatory standards .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : Key properties include a melting point of 137–139°C, solubility in chloroform and DMSO (limited in aqueous solutions), and hygroscopicity, necessitating inert storage conditions . These properties guide formulation studies, such as the use of co-solvents for in vitro assays or lyophilization for long-term stability .
Advanced Research Questions
Q. How does esterification with D-mannitol alter Bendamustine’s pharmacokinetic (PK) profile compared to the parent drug?
- Methodological Answer : Comparative PK studies in animal models should measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. For example, deuterated analogs (e.g., Bendamustine-D6 D-Mannitol Ester) enable precise tracking of metabolite formation . Evidence from combination therapy studies (e.g., Bendamustine with rituximab) suggests that esterification may reduce systemic clearance by improving solubility, though this requires validation via compartmental modeling .
Q. What experimental strategies can address stability challenges of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) can identify degradation pathways (e.g., hydrolysis of the ester bond). Mitigation strategies include pH-controlled formulations or encapsulation in liposomes. Analytical methods like forced degradation HPLC coupled with mass spectrometry help characterize degradation products .
Q. How can isotopic labeling (e.g., deuterium) improve mechanistic studies of this compound’s metabolism?
- Methodological Answer : Deuterated analogs (e.g., Bendamustine-D6 D-Mannitol Ester) are used in mass spectrometry to distinguish drug-derived metabolites from endogenous compounds. Stable isotope tracing in hepatic microsome assays can identify cytochrome P450-mediated metabolic pathways, while H-NMR provides insights into stereochemical stability .
Q. What statistical approaches are recommended for analyzing contradictory data in combination therapy studies involving this compound?
- Methodological Answer : Mixed-effects models can account for inter-patient variability in clinical trials. For preclinical data, Bayesian meta-analysis reconciles discrepancies (e.g., conflicting results on drug-drug interactions) by incorporating prior evidence (e.g., Bendamustine-rituximab interaction studies showing no significant PK alteration) .
Key Considerations for Experimental Design
- In Vivo Studies : Use species-specific PK models to account for esterase activity differences .
- Combination Therapies : Reference interaction study protocols (e.g., parallel-group designs with washout periods) to isolate drug effects .
- Ethical Compliance : Adhere to guidelines for animal welfare and human subject protection, including informed consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
